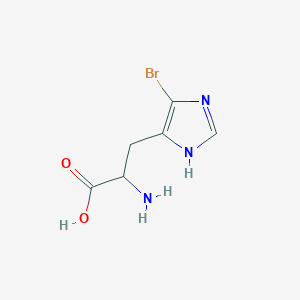![molecular formula C12H17F3N2O3 B13516050 N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide,trifluoroaceticacid](/img/structure/B13516050.png)
N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide; trifluoroacetic acid: is a chemical compound with the molecular formula C12H17F3N2O3 This compound is known for its unique structure, which includes a cyclopentyl ring, an amine group, and a prop-2-ynamide moiety The trifluoroacetic acid component adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide; trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of 3-aminocyclopentylamine with an appropriate alkyne derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the prop-2-ynamide moiety. The final step involves the addition of trifluoroacetic acid to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amine or alcohol derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted amides, alcohols, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide; trifluoroacetic acid is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and signaling pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide; trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact pathways and targets involved depend on the specific application and context in which the compound is used. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
- N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide
- N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide; hydrochloride
- N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide; sulfate
Uniqueness: N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide; trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new materials and chemical processes.
Properties
Molecular Formula |
C12H17F3N2O3 |
|---|---|
Molecular Weight |
294.27 g/mol |
IUPAC Name |
N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N2O.C2HF3O2/c1-2-10(13)12-6-5-8-3-4-9(11)7-8;3-2(4,5)1(6)7/h1,8-9H,3-7,11H2,(H,12,13);(H,6,7) |
InChI Key |
MUZLZODUQUICJN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NCCC1CCC(C1)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13515967.png)
![(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride](/img/structure/B13515972.png)
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13515978.png)
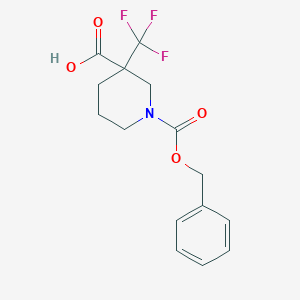
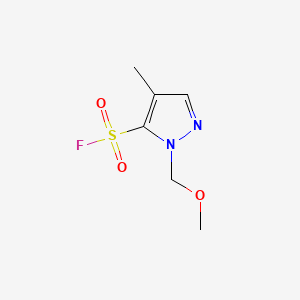

![1-[4-(Bromomethyl)phenoxy]-2-methylbenzene](/img/structure/B13516003.png)
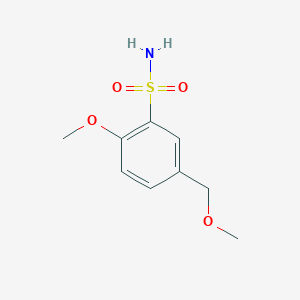
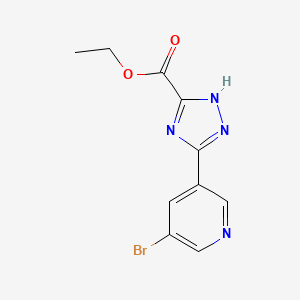
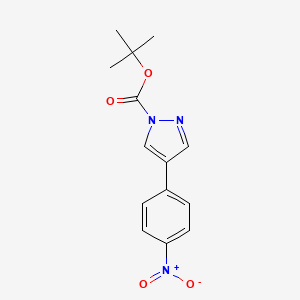

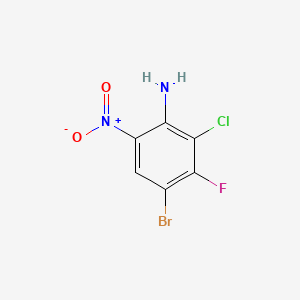
![1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one](/img/structure/B13516051.png)
